The compound is classified under the category of pyrazolo derivatives, specifically as a pyridazine-containing heterocycle. Its Chemical Abstracts Service number is 69792-72-9, and it has a molecular formula of with a molecular weight of 150.14 g/mol . This classification is essential for understanding its reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can be achieved through various methods. One notable approach involves the use of N-arylsydnones in a reaction that exploits their 1,3-dipolar nature. The process typically includes:
Microwave-assisted synthesis has also been reported as an efficient method for producing this compound, significantly reducing reaction times while maintaining high yields .
The molecular structure of 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one features a fused bicyclic system comprising a pyrazole ring and a pyridazine ring. The structural representation includes:
This arrangement contributes to its unique chemical behavior and potential interactions in biological systems.
The compound can participate in various chemical reactions typical for heterocycles. Notably:
These reactions are vital for synthesizing derivatives with enhanced biological activity or altered physicochemical properties.
The mechanism of action for compounds like 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that these compounds may exhibit:
These mechanisms are crucial for understanding how such compounds can be utilized in therapeutic applications.
Key physical and chemical properties include:
These properties influence its handling and application in laboratory settings.
6-Methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several promising applications:
Research continues to explore its full potential across these fields, highlighting the importance of further studies into its biological activities and synthetic versatility.
The exploration of bicyclic heterocycles represents a cornerstone in medicinal chemistry, with pyrazolo[3,4-d]pyridazinones emerging as a structurally unique subclass. These fused systems combine pyrazole and pyridazine rings, creating a planar, electron-rich framework conducive to intermolecular interactions with biological targets. Historically, the late 20th century saw intensified interest in such scaffolds to overcome limitations of monocyclic heterocycles. For instance, the synthesis of pyrazolo[3,4-b]pyridine carboxylates in the 1990s demonstrated the feasibility of constructing complex bicyclic systems via Vilsmeier–Haack formylation and hydrazine cyclization [7]. The pyrazolo[3,4-d]pyridazinone core, specifically, gained prominence due to its synthetic versatility and analog potential with purine nucleotides—a feature exploited in early kinase inhibitor programs. The 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one variant (CAS 69792-72-9) exemplifies this evolution, offering a compact molecular weight (150.14 g/mol) and balanced polarity for drug-like properties [1] [2].
Table 1: Historical Milestones in Bicyclic Heterocycle Development
Time Period | Scaffold Innovation | Medicinal Application |
---|---|---|
1980–1990 | Pyrazolo[3,4-b]pyridines | Antiviral agents |
1990–2000 | Pyrazolo[3,4-d]pyrimidinones | Xanthine oxidase inhibitors (e.g., Allopurinol) |
2000–2010 | Pyrazolo[3,4-d]pyridazinones | Kinase/DHODH inhibitor exploration |
2010–Present | 6-Substituted derivatives | Targeted cancer and antimicrobial therapies |
Pyrazolo[3,4-d]pyridazinones exhibit remarkable target promiscuity, largely due to their ability to mimic purine nucleotides. Recent studies highlight their significance in two key therapeutic areas:
Table 2: Biological Activities of Pyrazolo[3,4-d]Pyridazinone Derivatives
Derivative Structure | Primary Target | Potency (IC₅₀/EC₅₀) | Biological Outcome |
---|---|---|---|
EGFR inhibitor 12b | EGFRWT/EGFRT790M | 0.016 µM / 0.236 µM | Apoptosis induction, cell cycle arrest |
DSM1465 | P. falciparum DHODH | Low nM–pM (cellular) | Pyrimidine depletion, parasite death |
4-Imino-5H-analogues [6] | Microbial enzymes | Variable by substitution | Antibacterial/antifungal activity |
The 6-methyl group in 6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (IUPAC: 6-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one) critically influences both physicochemical and ADME properties:
Table 3: Molecular Impact of the 6-Methyl Substituent
Parameter | 6-Methyl Derivative | Unsubstituted Analog | Pharmacological Advantage |
---|---|---|---|
Lipophilicity (XLogP3) | 0.72 [2] | ≈ -0.3 (estimated) | Enhanced membrane permeation |
Metabolic Sites | N6 demethylation resistant | Susceptible to N7 oxidation | Improved hepatic stability |
pKa (predicted) | 8.97 ± 0.20 [2] | ~10.2 (estimated) | Optimal solubility-diffusion balance |
The strategic incorporation of the 6-methyl group exemplifies rational scaffold optimization, balancing target engagement with pharmacokinetic suitability for diverse therapeutic applications.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: